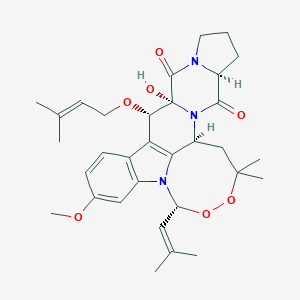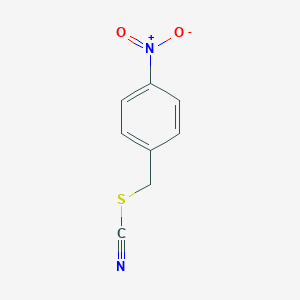
Tris(cyclopentadienyl)praseodymium
説明
Tris(cyclopentadienyl)praseodymium is an organometallic complex of praseodymium, a rare earth element, with cyclopentadienyl ligands. It's studied for its electronic structure and its interaction with various adducts.
Synthesis Analysis
Synthesis of this compound involves the reaction of praseodymium with cyclopentadienyl ligands. Detailed synthesis methods are not directly outlined in the available literature.
Molecular Structure Analysis
The molecular structure of this compound complexes has been a subject of study, with emphasis on the crystal field splitting pattern and electronic structure. The crystal-field parameters obtained from these studies are compared with those predicted on the basis of models like the electrostatic point charge model and the angular overlap model (H. Reddmann & Hanns-Dieter Amberger, 1985).
Chemical Reactions and Properties
The compound exhibits unique chemical reactions and properties, particularly in its interaction with other molecules. For example, its adducts with cyclohexylisocyanide and methyltetrahydrofuran have been studied, revealing insights into its electronic structure and crystal field splitting pattern (Hanns-Dieter Amberger & W. Jahn, 1985).
Physical Properties Analysis
Physical properties such as vibrational spectra and bonding strengths in this compound have been explored. These studies help in understanding the metal-ring coordination and the strength of the metal-ligand bonds (B. Lokshin et al., 1982).
Chemical Properties Analysis
The chemical properties of this compound, especially its electronic structure, have been extensively studied. Research has focused on the absorption spectrum, magnetic circular dichroism spectra, and parameterization of crystal field splitting patterns, providing a deeper understanding of its electronic configuration (Hanns-Dieter Amberger et al., 1985).
科学的研究の応用
Electronic Structure and Spectroscopy :
- The electronic structure of organometallic complexes like tris(cyclopentadienyl)praseodymium has been extensively studied. Research has focused on understanding the crystal field splitting pattern of these complexes, which is crucial for their spectroscopic properties (Amberger et al., 1985).
- These studies also compare empirical and predicted crystal field parameters, providing insights into the electrostatic and overlap models relevant to these complexes (Reddmann & Amberger, 1985).
Photocatalytic and Optical Properties :
- Nanocrystalline praseodymium oxide, synthesized using compounds like this compound, shows significant photocatalytic properties. This is particularly relevant in the degradation of pollutants under UV light (Zinatloo-Ajabshir & Salavati‐Niasari, 2015).
- This compound-based materials have been used to improve the optical performances of phosphors, indicating their potential in lighting and display technologies (Diallo et al., 2001).
Catalysis Applications :
- Certain derivatives of this compound have been found efficient in catalytic synthesis, such as in the formation of α-aminonitriles, highlighting its utility in organic synthesis (De & Gibbs, 2005).
Spectroscopic Analysis Applications :
- This compound compounds have been applied in nuclear magnetic resonance spectroscopy for stereochemical analysis, indicating their utility in analytical chemistry (Belanger et al., 1971).
Electroluminescent Devices :
- Compounds based on this compound have been used in organic electroluminescent devices, showing potential in electronic and optoelectronic applications (Hong et al., 2001).
Safety and Hazards
Tris(cyclopentadienyl)praseodymium is a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with water should be avoided . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of contact with skin, the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .
作用機序
Target of Action
Tris(cyclopentadienyl)praseodymium is a complex organometallic compound with the formula Pr(C5H5)3
Mode of Action
It’s known that tris(cyclopentadienyl) complexes are suitable models for comparing the bonding of 4f and 5f elements . The high symmetry of these pseudo-D3h structures is particularly advantageous for a detailed analysis of individual orbitals and to determine their role in the covalent interactions .
特性
IUPAC Name |
cyclopenta-1,3-diene;praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Pr/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHYOYODNXUAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11077-59-1 | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11077-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011077591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




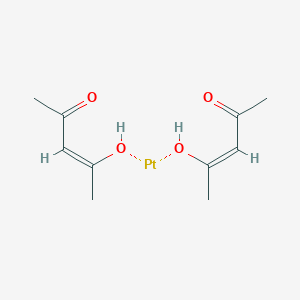
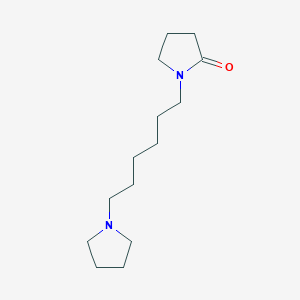
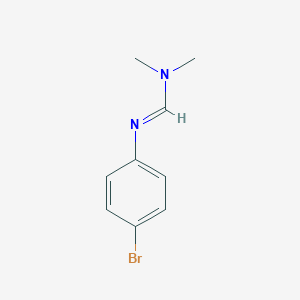
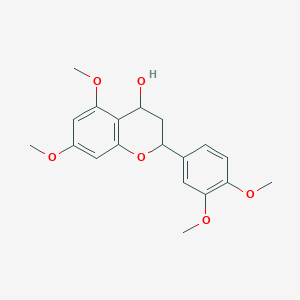
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)


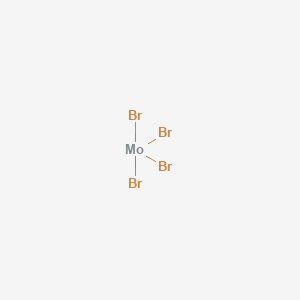

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

